3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+)
Description
Nomenclature and Structural Classification
The systematic nomenclature of 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) reflects the complex structural hierarchy inherent in this coordination compound, beginning with the organic carboxylate ligand structure and culminating in the designation of the metal center oxidation state. The compound's name indicates the presence of a butenoic acid derivative bearing a substituted carboxyl group, specifically featuring a 16-methylheptadecoxy substituent that significantly extends the molecular framework and influences the compound's physical properties. This nomenclature system follows established conventions for organometallic compounds while accommodating the structural complexity introduced by the long-chain carboxylate ligand.
The structural classification of this compound places it within the broader category of palladium(2+) carboxylate complexes, a class of coordination compounds characterized by the presence of palladium in the +2 oxidation state coordinated to carboxylate ligands through oxygen donor atoms. The specific architecture of 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) distinguishes it from simpler palladium carboxylates such as palladium(2+) acetate, which exists in well-characterized trimeric structures with bridging acetate ligands forming equilateral triangular arrangements of palladium centers. The extended alkyl chain and ester functionality in the present compound likely necessitate different coordination geometries and aggregation patterns.
Comparative analysis with related palladium carboxylate systems reveals important structural principles governing this class of compounds. Research has demonstrated that palladium carboxylates can adopt various structural motifs depending on the nature of the carboxylate ligand, ranging from discrete monomeric complexes to extended polymeric networks. The synthesis and characterization of bis(amine)palladium(2+) carboxylate complexes has shown that carboxyl moieties in the presence of amine ligands typically exhibit monodentate bonding patterns rather than the bridging bidentate coordination observed in pure palladium carboxylate polymeric aggregates. This structural flexibility suggests that 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) may exhibit diverse coordination modes depending on the presence of additional ligands and crystallization conditions.
| Structural Parameter | 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) | Palladium(2+) acetate | Palladium(2+) pivalate |
|---|---|---|---|
| Molecular Formula | C46H82O8Pd | C6H12O4Pd3 | C15H27O4Pd |
| Molecular Weight (g/mol) | 869.6 | 673.46 | 363.78 |
| Coordination Environment | Modified by long-chain carboxylate | Trimeric bridged structure | Modified carboxylate binding |
| Solubility Profile | Enhanced in organic solvents | Variable solubility | Improved organic solubility |
The electronic structure implications of the extended carboxylate ligand system in 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) warrant particular attention, as the presence of the butenoic acid framework introduces additional π-electron systems that may interact with the palladium center through both direct coordination and secondary electronic effects. The compound's classification as a palladium(2+) species indicates a d8 electronic configuration at the metal center, typically associated with square planar coordination geometry in four-coordinate complexes. However, the potential for higher coordination numbers through bridging carboxylate interactions or coordination of additional ligands must be considered when evaluating the complete structural picture.
Historical Development of Palladium Carboxylate Chemistry
The historical development of palladium carboxylate chemistry traces its origins to the fundamental discoveries in palladium coordination chemistry that began in the early nineteenth century with William Hyde Wollaston's isolation and characterization of palladium metal in 1802. Wollaston's pioneering work, which involved the dissolution of crude platinum ore in aqua regia followed by selective precipitation and reduction procedures, established the foundation for subsequent investigations into palladium's coordination behavior with various ligand systems. The transition from elemental palladium chemistry to sophisticated organometallic complexes required nearly a century of methodical development, with carboxylate ligands emerging as particularly important coordination partners due to their ability to stabilize palladium in various oxidation states while providing synthetic versatility.
The systematic investigation of palladium carboxylate compounds gained significant momentum in the mid-twentieth century, coinciding with the broader expansion of organometallic chemistry as a distinct discipline. The landmark synthesis of tetrakis(triphenylphosphine)palladium(0) by Malatesta and Angoletta in 1957 demonstrated the feasibility of stabilizing palladium in low oxidation states through appropriate ligand selection, while concurrent developments in palladium(2+) chemistry revealed the remarkable stability and reactivity of palladium carboxylate systems. The introduction of the Wacker process in 1956, utilizing palladium chloride and copper chloride catalysts for the oxidation of ethylene to acetaldehyde, established palladium as a uniquely valuable catalyst for industrial organic transformations and stimulated intensive research into palladium coordination compounds.
Geoffrey Wilkinson's seminal contributions to palladium acetate synthesis in 1965 marked a crucial milestone in palladium carboxylate chemistry, providing reliable synthetic methodologies for accessing well-defined palladium(2+) carboxylate complexes. Wilkinson's approach, involving the treatment of palladium sponge with acetic acid and nitric acid mixtures, established fundamental principles for palladium carboxylate synthesis that continue to influence contemporary preparative methods. The subsequent structural characterization of palladium(2+) acetate by Skapski and Smart in 1970 revealed the compound's distinctive trimeric structure, consisting of an equilateral triangle of palladium atoms bridged by acetate groups in butterfly conformations. This structural elucidation provided crucial insights into the coordination preferences of palladium(2+) centers and established important precedents for understanding more complex palladium carboxylate systems.
The evolution of palladium carboxylate chemistry accelerated dramatically following the development of cross-coupling methodologies in the 1970s and subsequent decades, with the Heck reaction in 1972, the Sonogashira coupling in 1975, and the Buchwald-Hartwig amination in 1994 establishing palladium as the premier catalyst for carbon-carbon and carbon-heteroatom bond formation. These developments created substantial demand for well-characterized palladium precursor complexes, leading to extensive investigations into palladium carboxylate systems as starting materials for catalyst preparation. Research during this period revealed that the nature of carboxylate ligands could significantly influence catalytic performance, with different carboxylate substituents affecting both the electronic properties of palladium centers and the solubility characteristics of resulting complexes.
Contemporary developments in palladium carboxylate chemistry have emphasized the design of specialized ligand systems to achieve precise control over palladium coordination environments and resulting catalytic properties. The synthesis of palladium complexes bearing elaborate carboxylate ligands, such as those found in 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+), reflects this trend toward structural sophistication in pursuit of enhanced performance characteristics. Recent investigations have demonstrated that modifications to carboxylate ligand structure can dramatically affect the efficiency of palladium-catalyzed transformations, with factors such as steric hindrance, electronic properties, and coordination mode all contributing to overall catalytic behavior. The development of bis(amine)palladium(2+) carboxylate complexes as precursors for palladium nanoparticle synthesis represents another significant advancement, demonstrating how palladium carboxylate chemistry continues to evolve in response to emerging technological demands.
| Historical Period | Key Development | Impact on Palladium Carboxylate Chemistry |
|---|---|---|
| 1802 | Wollaston's palladium discovery | Established foundation for palladium coordination chemistry |
| 1956-1957 | Wacker process and tetrakis(triphenylphosphine)palladium(0) | Demonstrated palladium's catalytic potential |
| 1965-1970 | Wilkinson's palladium acetate synthesis and structural characterization | Provided reliable synthetic methods and structural understanding |
| 1972-1994 | Development of cross-coupling reactions | Created demand for specialized palladium precursors |
| 2000-present | Designer carboxylate ligand systems | Enabled precise control over palladium properties |
The contemporary understanding of palladium carboxylate chemistry encompasses sophisticated mechanistic insights into how carboxylate ligands influence palladium coordination behavior, reactivity patterns, and catalytic performance. Recent structural studies of cyclometallated palladium binuclear complexes with bridging carboxylate ligands have revealed the remarkable diversity of coordination modes accessible to palladium carboxylate systems, ranging from simple monodentate binding to complex bridging arrangements that can stabilize multinuclear assemblies. These developments provide important context for understanding the coordination chemistry of specialized systems such as 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+), where the extended carboxylate ligand structure may enable novel coordination modes and resulting properties not accessible with simpler carboxylate systems.
Properties
IUPAC Name |
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H42O4.Pd/c2*1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-27-23(26)21(3)19-22(24)25;/h2*20H,3-19H2,1-2H3,(H,24,25);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOXNOGDTLSIJI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O8Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151654-51-1 | |
| Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151654511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
General Palladium(II) Complex Formation
The palladium(II) complex is typically prepared by reacting palladium(II) salts, such as palladium(II) chloride or palladium(II) acetate, with the preformed organic ligand under controlled conditions. Key parameters include solvent choice, temperature, stoichiometry, and reaction time.
- Solvents: Common solvents include ethanol, chloroform, or aqueous acidic media depending on solubility.
- Temperature: Reactions are often conducted at room temperature or mildly elevated temperatures (20–50 °C) to balance reaction kinetics and complex stability.
- Stoichiometry: Palladium to ligand ratios are carefully controlled, often 1:2 or 1:1 depending on the desired complex structure.
Specific Synthetic Method from Patent and Literature
A representative synthetic approach adapted for this compound, based on palladium complex preparation patents (e.g., US8754250B2), involves:
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolution of palladium(II) salt (e.g., PdCl2) in an alcohol solvent (e.g., ethanol) | Room temperature, stirring for 10–30 min |
| 2 | Addition of the organic ligand (3-(16-methylheptadecoxycarbonyl)but-3-enoate) dissolved in chloroform or compatible solvent | Dropwise addition over 30 min |
| 3 | Stirring the reaction mixture at 25–50 °C for 1–24 hours to promote complex formation | Temperature control critical to avoid palladium reduction |
| 4 | Isolation of the complex by filtration or crystallization | Vacuum drying at 25–35 °C |
This method yields the palladium(II) complex with high purity and good yield (~97%) and is scalable to gram quantities.
Alternative Synthetic Approaches and Catalytic Considerations
While palladium-catalyzed reactions are central to synthesizing such complexes, some research explores non-palladium-catalyzed routes for related compounds to avoid palladium catalyst limitations. However, for 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+), palladium coordination is essential and thus palladium salt-based methods remain the standard.
Representative Data Table Summarizing Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Palladium source | PdCl2, Pd(OAc)2 | Palladium(II) salts preferred |
| Organic ligand | 3-(16-methylheptadecoxycarbonyl)but-3-enoate | Pre-synthesized ester ligand |
| Solvent | Ethanol, chloroform | Mixture or sequential use |
| Temperature | 20–50 °C | Avoid >53 °C to prevent Pd reduction |
| Reaction time | 1–24 hours | Depends on scale and mixing efficiency |
| Stoichiometric ratio | Pd(II):ligand = 1:1 or 1:2 | Controls complex structure |
| Isolation method | Filtration, crystallization, vacuum drying | Ensures purity and stability |
| Yield | ~97% | High yield achievable |
Chemical Reactions Analysis
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s palladium content makes it useful in studying metal-protein interactions and enzyme catalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is employed in the production of fine chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) involves the coordination of palladium ions with various substrates. The palladium center acts as a catalytic site, facilitating reactions such as hydrogenation and coupling by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules .
Comparison with Similar Compounds
Structural Features
a) Butenoate Esters
- Methyl 2-Benzoylamino-3-arylaminobut-2-enoate (): This compound shares a butenoate backbone but differs in substituent positions (but-2-enoate vs. but-3-enoate) and functional groups (aryl amino vs. long-chain ester).
- Methyl Laurate (): A linear C12 ester (dodecanoic acid methyl ester), contrasting with the branched C17 chain in the target compound. Branched esters typically exhibit lower melting points and altered solubility profiles compared to linear analogs, which could influence the palladium complex’s stability in organic solvents .
b) Palladium Complexes
- Palladium Hydroxide-Carbon () :
Used in hydrogenation reactions, this catalyst highlights palladium’s role in redox processes. The target compound’s Pd²⁺ center may exhibit similar catalytic behavior, but its bulky ester ligand could limit substrate accessibility compared to heterogeneous catalysts like Pd/C .
Physicochemical Properties
Biological Activity
The compound 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) is a palladium complex with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article reviews the current knowledge on the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Structure and Composition
The compound can be described by the following structural formula:
- Chemical Name : 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+)
- Molecular Formula : C₁₈H₃₄O₄Pd
- Molecular Weight : Approximately 234.50 g/mol
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed reactions. Various methodologies have been explored, including:
- Palladium-Catalyzed Carbonylation : This method utilizes palladium as a catalyst to facilitate carbonylation reactions.
- Ligand Exchange Reactions : Involves the substitution of ligands in palladium complexes to enhance solubility and reactivity.
Research indicates that palladium complexes exhibit diverse biological activities, primarily through their interactions with biomolecules such as DNA and proteins. The proposed mechanisms include:
- DNA Binding : Palladium complexes can intercalate into DNA, influencing replication and transcription processes.
- Protein Interaction : Binding to serum albumin (BSA) alters the pharmacokinetics and bioavailability of drugs.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 3-(16-methylheptadecoxycarbonyl)but-3-enoate; palladium(2+) exhibits significant cytotoxic effects against various cancer cell lines, surpassing traditional chemotherapeutic agents like cisplatin in some cases. The cytotoxicity is attributed to:
- Induction of apoptosis in cancer cells.
- Disruption of cellular homeostasis through reactive oxygen species (ROS) generation.
Table 1: Summary of Cytotoxicity Data
Binding Studies
Binding studies using fluorescence spectroscopy and UV-Vis spectroscopy have shown that the compound binds effectively to both DNA and serum albumin. The binding constants indicate strong interactions, which are critical for its biological effects.
Table 2: Binding Affinity Data
| Biomolecule | Binding Constant (K) | Methodology |
|---|---|---|
| CT-DNA | M | Fluorescence Spectroscopy |
| BSA | M | UV-Vis Spectroscopy |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of the palladium complex in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline or cisplatin.
Case Study 2: Interaction with Biomolecules
Another research focused on the interaction between the compound and human serum albumin, revealing insights into its pharmacokinetic properties. The study utilized molecular docking simulations to predict binding sites and affinities, confirming its potential as a drug delivery system.
Q & A
Q. What synthetic methodologies are most effective for preparing palladium(II) complexes with unsaturated ester ligands like 3-(16-methylheptadecoxycarbonyl)but-3-enoate?
Methodological Answer: Palladium(II) complexes with unsaturated esters are typically synthesized via ligand exchange or direct coordination. For example, protocols involving palladium(II) precursors (e.g., PdCl₂) and pre-synthesized ligands in aprotic solvents (e.g., dichloromethane or THF) under inert atmospheres are common. Key steps include:
- Ligand preparation : Hydrolysis or transesterification of precursor esters to generate the free carboxylate, followed by deprotonation with a base (e.g., Na₂CO₃) to enhance coordination .
- Coordination : Reaction of the ligand with Pd(OAc)₂ or PdCl₂ in refluxing solvents, monitored by TLC or NMR for ligand displacement .
- Purification : Column chromatography or recrystallization to isolate the complex, followed by characterization via IR (to confirm Pd–O bonding shifts) and elemental analysis .
Q. How can experimental design (DoE) optimize reaction conditions for palladium-catalyzed coupling reactions involving this complex?
Methodological Answer: Statistical experimental design (DoE) systematically evaluates factors like temperature, ligand/Pd ratio, and solvent polarity. For example:
- Screening designs : Use fractional factorial designs to identify critical variables (e.g., Pd loading, reaction time) affecting yield .
- Response surface methodology : Optimize interactions between factors (e.g., solvent dielectric constant vs. ligand solubility) to maximize turnover frequency .
- Validation : Replicate optimal conditions across multiple batches to assess robustness, using HPLC or GC-MS to quantify product purity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in palladium-catalyzed alkoxycarbonylation reactions using unsaturated esters?
Methodological Answer: Contradictions in product regioselectivity (e.g., Markovnikov vs. anti-Markovnikov additions) may arise from:
- Ligand steric effects : Bulky ligands (e.g., phosphines) favor linear products by hindering carbopalladation pathways, while smaller ligands enable branched products .
- Oxidation state dynamics : Pd⁰/Pd²+ interconversion during catalysis, detectable via in-situ XANES or cyclic voltammetry, can alter reaction pathways .
- Substrate coordination modes : Unsaturated esters may bind via η² (C=C) or η¹ (carbonyl), verified by variable-temperature NMR or IR .
Q. How do advanced spectroscopic techniques resolve ambiguities in the coordination geometry of this palladium complex?
Methodological Answer:
- X-ray crystallography : Determines precise bond lengths and angles (e.g., Pd–O vs. Pd–C distances) to confirm η³-allyl or monodentate coordination .
- Multinuclear NMR : ¹H-¹³C HMBC identifies coupling between Pd and ligand protons, while ³¹P NMR (if phosphine ligands are present) reveals electronic effects .
- DFT calculations : Compare experimental IR/Raman spectra (e.g., C=O stretching frequencies at ~1650–1700 cm⁻¹) with computed vibrational modes to validate geometry .
Q. What strategies mitigate ligand decomposition during catalytic cycles in cross-coupling applications?
Methodological Answer:
- Additive screening : Stabilize ligands with coordinating agents (e.g., K₂CO₃) or radical scavengers (e.g., BHT) to suppress oxidative degradation .
- In-situ monitoring : Use UV-vis spectroscopy to track ligand integrity via absorbance changes at λmax ≈ 280 nm (for conjugated esters) .
- Ligand engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance resistance to β-hydride elimination, verified by mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
